Technical Monograph: 3-(Boc-amino)-4-(2,4-dimethylphenyl)butyric Acid
Technical Monograph: 3-(Boc-amino)-4-(2,4-dimethylphenyl)butyric Acid
Structure, Synthesis, and Applications in Peptidomimetic Drug Design
Executive Summary
3-(Boc-amino)-4-(2,4-dimethylphenyl)butyric acid (also known as Boc-
This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, synthetic pathways, and application protocols, designed for researchers in medicinal chemistry and peptide science.
Structural Characterization & Physicochemical Profile[1]
The molecule is a
Chemical Identity[2][3][4][5]
-
IUPAC Name: 3-(tert-butoxycarbonylamino)-4-(2,4-dimethylphenyl)butanoic acid
-
Common Name: Boc-
-homo-2,4-dimethylphenylalanine -
Molecular Formula:
-
Molecular Weight: 307.39 g/mol
Physicochemical Properties Table
| Property | Value / Description | Notes |
| Appearance | White to off-white crystalline powder | Typical for Boc-protected amino acids.[1] |
| Solubility | Soluble in organic solvents (DCM, DMF, DMSO, MeOH) | Low water solubility due to lipophilic 2,4-dimethylphenyl group. |
| Melting Point | 100–135 °C (Predicted range) | Analogous to 2,4-dichloro derivatives (127-133 °C). |
| pKa (COOH) | ~4.5 (Predicted) | Typical for carboxylic acids; slightly higher than |
| LogP | ~3.5–4.0 (Predicted) | High lipophilicity driven by the dimethylphenyl and Boc groups. |
| Chirality | Contains one chiral center at C3 ( | Available as (R)- or (S)- enantiomers; (S)- is derived from natural L-phenylalanine. |
Structural Logic & SAR Implications
The 2,4-dimethyl substitution pattern on the phenyl ring creates a unique steric and electronic profile:
-
Steric Bulk: The ortho-methyl group (position 2) restricts rotation around the C
-C bond, potentially locking the side chain into a preferred conformation that can enhance binding selectivity. -
Hydrophobicity: The two methyl groups significantly increase the lipophilicity compared to unsubstituted phenylalanine, facilitating interaction with deep hydrophobic pockets in target proteins (e.g., enzyme active sites).
Synthetic Methodologies
The synthesis of
Primary Pathway: Arndt-Eistert Homologation
This pathway extends the carbon chain by one methylene unit (
Step-by-Step Mechanism:
-
Activation: The starting material, Boc-2,4-dimethylphenylalanine, is activated as a mixed anhydride using isobutyl chloroformate and a base (NMM).
-
Diazoketone Formation: Reaction with diazomethane (
) yields the -diazoketone. -
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water converts the diazoketone into the desired
-amino acid.
Figure 1: Arndt-Eistert homologation pathway for the synthesis of Boc-
Alternative Pathway: Knoevenagel Condensation
For racemic synthesis or when the
Applications in Drug Discovery[2][3][6][7]
Peptidomimetics & Stability
Incorporating 3-(Boc-amino)-4-(2,4-dimethylphenyl)butyric acid into peptide sequences confers resistance to peptidases.
-
Mechanism: Proteolytic enzymes (e.g., trypsin, chymotrypsin) specifically recognize
-peptide bonds. The additional methylene group in -amino acids alters the backbone geometry, rendering the scissile bond unrecognizable to the enzyme's active site. -
Half-Life Extension: Peptides containing
-amino acids often exhibit significantly longer plasma half-lives, a critical parameter for therapeutic viability.
Secondary Structure Induction
-Amino acids are known to promote the formation of stable secondary structures such as helices (e.g., the 14-helix, 12-helix) and turns .-
The bulky 2,4-dimethylphenyl side chain can stabilize these helices by interlocking with adjacent side chains, creating a rigid scaffold useful for disrupting protein-protein interactions (PPIs).
Target Classes
-
GLP-1 Analogs: Similar
-amino acid derivatives are used in the synthesis of metabolic stability-enhanced analogs of Glucagon-Like Peptide-1 for diabetes treatment. -
Protease Inhibitors: The hydrophobic 2,4-dimethyl group is ideal for targeting the S1 or S1' pockets of proteases (e.g., HIV protease, Renin), where deep hydrophobic occupancy correlates with high affinity.
Handling, Stability, and Deprotection Protocols
Storage & Handling
-
Temperature: Store at 2–8°C in a tightly sealed container.
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.
-
Stability: Stable for >2 years if stored correctly. Avoid prolonged exposure to moisture, which may hydrolyze the Boc group over time in acidic environments.
Standard Deprotection Protocol (Boc Removal)
The Boc group is acid-labile. The following protocol ensures quantitative removal without racemization.
Reagents:
-
Trifluoroacetic acid (TFA)[]
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) - Scavenger for tert-butyl cations
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in DCM (concentration ~0.1 M).
-
Acidification: Add an equal volume of TFA/DCM (1:1 v/v) containing 2.5% TIPS.
-
Note: The TIPS scavenger is crucial to prevent the tert-butyl cation from alkylating the electron-rich 2,4-dimethylphenyl ring (Friedel-Crafts alkylation side reaction).
-
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC or LC-MS.
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.
-
Result: The product is obtained as the trifluoroacetate salt of the free
-amino acid.
References
-
ChemicalBook. (2023). Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21911205, Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. Link
-
Chem-Impex International. (2023). Boc-2,4-dichloro-L-beta-homophenylalanine Product Page. Link
- Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.Helvetica Chimica Acta, 79(4), 913-941. (Foundational reference for Arndt-Eistert synthesis of beta-amino acids).
- Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics.Current Medicinal Chemistry, 9(8), 811-822. (Review on stability and structure induction).
